molecular formula C18H12F6N2O2S2 B2545336 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 458527-33-8

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

Cat. No.: B2545336
CAS No.: 458527-33-8
M. Wt: 466.42
InChI Key: PGGSCMRUHMZWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzothiazinone derivatives characterized by a 3,4-dihydro-2H-1,4-benzothiazin-3-one core substituted with trifluoromethyl and acetamide groups. The structure features a benzothiazinone scaffold fused with a phenylacetamide moiety, where the phenyl ring is further substituted with a (trifluoromethyl)sulfanyl group at the 2-position. This trifluoromethylsulfanyl substituent introduces significant electron-withdrawing effects and lipophilicity, which may influence binding interactions and pharmacokinetic properties.

Properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N2O2S2/c19-17(20,21)9-5-6-12-11(7-9)26-16(28)14(29-12)8-15(27)25-10-3-1-2-4-13(10)30-18(22,23)24/h1-7,14H,8H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGSCMRUHMZWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide is a member of the benzothiazine class, known for its diverse biological activities. Its unique structural features, including trifluoromethyl groups and a benzothiazine core, suggest significant pharmacological potential. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C19H17F3N2O2S
  • Molecular Weight : 394.41 g/mol
  • CAS Number : [specific CAS number not provided in sources]

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Benzothiazine derivatives have shown promising antimicrobial properties. Studies indicate that compounds within this class can inhibit the growth of various bacteria and fungi. The unique trifluoromethyl group enhances their interaction with microbial targets, leading to increased efficacy compared to conventional antibiotics .

2. Anticancer Properties

Research has demonstrated that benzothiazine derivatives exhibit anticancer activities by modulating cellular pathways involved in proliferation and apoptosis. The compound's ability to inhibit specific cancer cell lines has been noted, with some derivatives showing IC50 values in the low micromolar range . For instance, studies involving structural analogs have reported significant inhibition of tumor growth in preclinical models.

3. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests its utility in treating inflammatory conditions .

4. Effects on ATP-Binding Cassette Transporters

This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells. By influencing these transporters, the compound may enhance the bioavailability of co-administered drugs .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 μg/mL.
Reported anticancer activity against MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines with IC50 values below 10 μM.
Found that the compound modulates ABC transporters, potentially improving drug delivery systems in chemotherapy applications.

The precise mechanism of action for this compound is still under investigation; however, it is believed to involve:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : Affecting pathways related to cell survival and apoptosis in cancer cells.
  • Interaction with Membrane Proteins : Influencing drug transport mechanisms via ABC transporters.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's significant anticancer potential. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival .
  • In Vitro Studies : Research indicated that derivatives of this compound demonstrated notable cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and other cell lines, suggesting its potential as an effective anticancer agent .
  • Case Study Insights :
    • A study reported that a related compound displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 glioma cells, indicating strong anticancer activity .
    • Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target enzymes involved in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Enzyme Inhibition : It has shown potential as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of inflammatory mediators .
  • In Vivo Studies : Animal models have demonstrated that the compound can reduce inflammation markers, suggesting its therapeutic potential in treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties:

  • Cholinesterase Inhibition : Some derivatives have shown significant inhibition of acetylcholinesterase activity, which is relevant for conditions such as Alzheimer's disease .
  • Mechanisms of Action : The neuroprotective effects are hypothesized to arise from modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Biological ActivityTargetIC50 Value
CytotoxicityMCF-7 Cell LineNot specified
COX InhibitionCOX EnzymeModerate
LOX InhibitionLOX EnzymesModerate
AChE InhibitionAcetylcholinesterase19.2 μM
BChE InhibitionButyrylcholinesterase13.2 μM

Case Studies Summary

Study FocusFindings
In Vitro Studies on CancerSignificant cytotoxicity against MCF-7 cells; potential as an anticancer agent
Inflammation ModelsReduction in inflammation markers in animal models
Neuroprotective EffectsModulation of cholinesterase activity; potential benefits for neurodegenerative diseases

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The target compound’s (trifluoromethyl)sulfanyl group and the nitro-substituted analog exhibit strong electron-withdrawing properties, which may enhance binding to electrophile-sensitive targets.
  • Lipophilicity : The trifluoromethyl and trifluoromethylsulfanyl groups in the target compound and contribute to higher logP values compared to the butoxy-substituted analog , which has improved aqueous solubility.

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shows moderate structural overlap with its analogs:

  • Tanimoto Coefficient (Morgan Fingerprints): ~0.65–0.75 similarity to , and , driven by the conserved benzothiazinone core.
  • Divergence in Bioactivity : Despite structural similarities, substituent differences likely lead to variations in target selectivity. For example, the nitro group in may favor interactions with nitroreductase enzymes, while the target compound’s SCF₃ group could enhance membrane permeability .

Predicted Physicochemical Properties

  • pKa : The target compound’s pKa is predicted to be ~11.8 (analogous to ), suggesting weak basicity under physiological conditions .
  • Solubility : Lower solubility compared to due to increased halogen content but higher than due to the absence of a polar nitro group.
  • Metabolic Stability : The (trifluoromethyl)sulfanyl group may resist oxidative metabolism, enhancing half-life relative to and .

Implications for Drug Design

The target compound’s unique combination of trifluoromethyl and trifluoromethylsulfanyl groups offers a balance of lipophilicity and metabolic stability, making it a candidate for targeting hydrophobic binding pockets (e.g., kinase ATP sites). However, its structural analogs highlight trade-offs:

  • Advantages : Enhanced membrane permeability and resistance to metabolic degradation.
  • Challenges: Potential toxicity risks associated with sulfur-containing groups and promiscuous binding ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide?

  • Methodology : Multi-step synthesis strategies are common. For example, palladium-catalyzed reductive cyclization reactions using formic acid derivatives as CO surrogates can form heterocyclic cores . Key steps include:

  • Step 1 : Condensation of trifluoromethyl-substituted benzothiazin precursors with thiourea derivatives.
  • Step 2 : Acetamide coupling via nucleophilic acyl substitution using activated esters (e.g., pentafluorophenyl esters) to ensure regioselectivity .
  • Yield Optimization : Low yields (e.g., 2–5% in similar acetamide syntheses) may require temperature modulation (e.g., reflux in ethanol) and catalyst screening (e.g., Pd/C vs. Pd(OAc)₂) .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Techniques :

  • X-ray Crystallography : Resolves bond angles and dihedral angles in the benzothiazin core. For example, related benzothiazin derivatives show planarity deviations ≤5° in the dihydrothiazine ring .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Downfield shifts for the trifluoromethylsulfanyl group (δ 7.8–8.2 ppm for aromatic protons adjacent to -S-CF₃) .
  • ¹³C NMR : Peaks near δ 120–125 ppm (CF₃ groups) and δ 170 ppm (amide carbonyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C₁₉H₁₄F₆N₂O₂S₂: calculated 514.04, observed 514.05) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity in biological systems?

  • Approach :

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the trifluoromethylsulfanyl group exhibits strong electron-withdrawing effects, polarizing the acetamide moiety .
  • Molecular Docking : Screens against protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Similar compounds show binding energies ≤-8.0 kcal/mol due to hydrophobic interactions with CF₃ groups .
    • Validation : Compare computational results with experimental assays (e.g., surface plasmon resonance for binding kinetics) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Case Example : If one study reports IC₅₀ = 1 µM for kinase inhibition, while another finds no activity:

  • Reproducibility Checks : Verify assay conditions (e.g., ATP concentration, pH).
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts ≥95% purity threshold .
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., PIM1 vs. PIM2 kinases) to rule off-target effects .

Q. How can reaction mechanisms involving the trifluoromethylsulfanyl group be studied experimentally?

  • Methods :

  • Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium in the benzothiazin ring to probe rate-determining steps.
  • Trapping Intermediates : Use in-situ IR spectroscopy to detect thiyl radicals (R-S•) during photolytic reactions .
    • Data Interpretation : Compare Hammett plots for substituent effects on reaction rates (σ values for -SCF₃ ≈ +0.6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.